2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde
Description
2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde is a fluorinated heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 5-fluoro-1,2,3,6-tetrahydropyridinyl moiety and a formyl group at the 5-position. The tetrahydropyridine ring introduces conformational flexibility, which may influence its binding properties or reactivity in pharmaceutical or synthetic applications.
Properties
Molecular Formula |
C10H10FN3O |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
2-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H10FN3O/c11-9-2-1-3-14(6-9)10-12-4-8(7-15)5-13-10/h2,4-5,7H,1,3,6H2 |
InChI Key |
DVWLOCNYZQKMET-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=C1)F)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde involves several steps. One common method includes the reaction of 5-fluoro-1,2,3,6-tetrahydropyridine with pyrimidine-5-carbaldehyde under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: Research into potential therapeutic applications, including its role in drug discovery and development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be identified based on shared motifs: fluorine substitution , tetrahydropyridine/pyrrolidine rings , and pyrimidine/benzisoxazole cores . Below is a detailed comparison with key compounds from the evidence:
N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide (Patent Compound)
- Structure : Contains a 5-fluoroindole moiety linked to a pyrrole carboxamide group via a methylidene bridge.
- Key Differences: The indole core replaces the pyrimidine ring, altering aromaticity and electronic properties.
- Applications : Patented as a pharmaceutical intermediate, suggesting utility in kinase inhibition or anticancer therapies .
9-Hydroxyrisperidone Impurity (EP Reference Standard)
- Structure : A risperidone derivative with a 6-fluoro-1,2-benzisoxazolyl piperidine system.
- Key Differences :
- The benzisoxazole ring system differs significantly from pyrimidine in electronic and steric properties.
- Piperidine (saturated six-membered ring) vs. tetrahydropyridine (partially unsaturated) affects conformational stability and metabolic susceptibility.
3-[2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
- Structure: Combines a benzisoxazole-piperidine unit with a pyrido-pyrimidinone core.
- Key Differences: The pyrido-pyrimidinone system introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity compared to the simpler pyrimidine in the target compound. Piperidine’s full saturation vs. tetrahydropyridine’s partial unsaturation may influence ring puckering dynamics and drug-receptor interactions .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Fluorine’s Role : Fluorination at specific positions (e.g., 5- or 6- in heterocycles) enhances metabolic stability and lipophilicity, critical for CNS-targeting drugs .
- Conformational Flexibility : The tetrahydropyridine ring’s partial unsaturation may allow adaptive binding in enzymatic pockets, akin to pseudorotation in cyclopentane systems .
- Synthetic Utility : The formyl group in the target compound offers a reactive site for further derivatization, similar to carboxamide groups in patented intermediates .
Biological Activity
2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde (CAS Number: 1865966-28-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 207.20 g/mol
- Structure : The compound features a pyrimidine ring substituted with a 5-fluoro-1,2,3,6-tetrahydropyridine moiety at the 2-position and an aldehyde functional group at the 5-position.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit notable anticancer properties. In particular, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. For instance, a series of novel pyrimidine nucleoside analogs demonstrated significant growth inhibition against L1210 mouse leukemia cells with IC values in the nanomolar range .
The mechanism of action for these compounds often involves the inhibition of nucleotide synthesis pathways. It has been observed that certain pyrimidine analogs can interfere with DNA synthesis by mimicking natural nucleotides, leading to the inhibition of cell division and ultimately apoptosis in cancer cells .
Antimicrobial and Antiparasitic Properties
In addition to anticancer activity, some studies suggest that pyrimidine derivatives may also possess antimicrobial and antiparasitic properties. For example, ferrocene-pyrimidine conjugates have shown effectiveness against Plasmodium falciparum, the causative agent of malaria .
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of various pyrimidine derivatives on cancer cell lines. The results indicated that compounds similar to 2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde displayed enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin .
- Mechanistic Insights :
- Antimicrobial Activity :
Data Table: Biological Activity Summary
| Activity Type | Tested Compound | Cell Line/Organism | IC50/EC50 Value | Notes |
|---|---|---|---|---|
| Anticancer | 2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde | L1210 Mouse Leukemia Cells | Nanomolar range | Significant growth inhibition observed |
| Antimicrobial | Ferrocene-pyrimidine conjugate | Plasmodium falciparum | Specific EC50 not reported | Effective against chloroquine-susceptible strain |
| Cytotoxicity | Various pyrimidine derivatives | FaDu Hypopharyngeal Tumor Cells | Better than bleomycin | Induced apoptosis through DNA synthesis inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
